molecular formula C13H12F2N2O2 B14122348 Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate

Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14122348
M. Wt: 266.24 g/mol
InChI Key: NVMSQWQLQMRPLM-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of an ethyl group at the first position, a difluorophenyl group at the third position, and a methyl ester group at the fifth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1-ethyl-3-(2,4-difluorophenyl)-1,3-propanedione.

    Esterification: The carboxylic acid group at the fifth position of the pyrazole ring is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a phenyl group.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The difluorophenyl group can enhance binding affinity and specificity through interactions such as hydrogen bonding and hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

  • 1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
  • Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Comparison: Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. The presence of the difluorophenyl group can enhance its stability and binding affinity compared to similar compounds with different substituents. Additionally, the methyl ester group can affect its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-(2,4-difluorophenyl)-2-ethylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-3-17-12(13(18)19-2)7-11(16-17)9-5-4-8(14)6-10(9)15/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMSQWQLQMRPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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